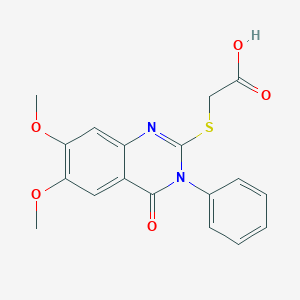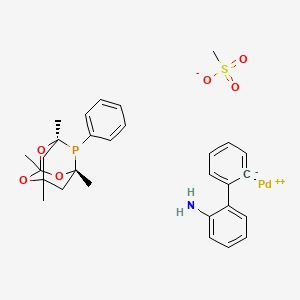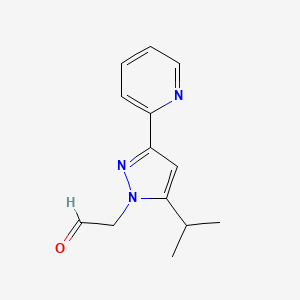
(Z)-N'-hydroxy-2-(4-hydroxy-3-propylpiperidin-1-yl)acetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N’-hydroxy-2-(4-hydroxy-3-propylpiperidin-1-yl)acetimidamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with hydroxy and propyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(4-hydroxy-3-propylpiperidin-1-yl)acetimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of Hydroxy and Propyl Groups: The hydroxy and propyl groups are introduced through selective functionalization reactions, such as hydroxylation and alkylation.
Formation of the Acetimidamide Moiety: The acetimidamide group is introduced through a reaction involving an appropriate nitrile and hydroxylamine under controlled conditions.
Industrial Production Methods
Industrial production of (Z)-N’-hydroxy-2-(4-hydroxy-3-propylpiperidin-1-yl)acetimidamide may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-N’-hydroxy-2-(4-hydroxy-3-propylpiperidin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The imidamide group can be reduced to form amines.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction of the imidamide group can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
(Z)-N’-hydroxy-2-(4-hydroxy-3-propylpiperidin-1-yl)acetimidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and as an antimicrobial agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (Z)-N’-hydroxy-2-(4-hydroxy-3-propylpiperidin-1-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxy and imidamide groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Hydroxy-3-propylpiperidin-1-yl)acetic acid
- Azetidin-3-yl(4-hydroxy-3-propylpiperidin-1-yl)methanone
- 3-Amino-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one
Uniqueness
(Z)-N’-hydroxy-2-(4-hydroxy-3-propylpiperidin-1-yl)acetimidamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and interact with multiple molecular targets makes it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H21N3O2 |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
N'-hydroxy-2-(4-hydroxy-3-propylpiperidin-1-yl)ethanimidamide |
InChI |
InChI=1S/C10H21N3O2/c1-2-3-8-6-13(5-4-9(8)14)7-10(11)12-15/h8-9,14-15H,2-7H2,1H3,(H2,11,12) |
Clave InChI |
JLOMPFKYXNLAJN-UHFFFAOYSA-N |
SMILES isomérico |
CCCC1CN(CCC1O)C/C(=N/O)/N |
SMILES canónico |
CCCC1CN(CCC1O)CC(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline](/img/structure/B13425531.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]acetamide](/img/structure/B13425539.png)


![5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline](/img/structure/B13425562.png)






![1-(3-hydroxypropyl)-5-[(2S)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carbonitrile](/img/structure/B13425585.png)


